2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20260051
InChI: InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3
SMILES:
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

VCID: VC20260051

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Description

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis. It is commonly used as a building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds between aryl or vinyl groups. The compound's structure includes a vinyl group attached to a boron atom, which is part of a dioxaborolane ring, and a 3,5-dimethoxyphenyl group attached to the vinyl moiety.

Synonyms

  • (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • E-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester

  • 2-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Applications in Organic Synthesis

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for forming carbon-carbon bonds between aryl or vinyl groups. The reaction typically involves the coupling of a boronic acid or its ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The versatility of this reaction makes it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Chemical Reactivity

Reaction TypeReactantsConditionsProduct
Suzuki-MiyauraAryl halide, Pd catalyst, baseSolvent (e.g., toluene or water), temperature (e.g., reflux)Coupled aryl or vinyl compound

Stability and Handling

  • Storage Conditions: Cool, dry place.

  • Handling Precautions: Avoid exposure to moisture and air to prevent degradation.

Spectroscopic Data

  • NMR Spectroscopy: Useful for confirming the structure and purity of the compound.

  • Mass Spectrometry: Provides molecular weight confirmation.

Product Name 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
IUPAC Name 2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3
Standard InChIKey NTOQJUAKAYKAPE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC
PubChem Compound 70700174
Last Modified Aug 15 2024

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